

An In-depth Technical Guide to the Physicochemical Properties of Erythromycin A

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Compound of Interest

Compound Name: *Essramycin*

Cat. No.: *B1263546*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Erythromycin A. The information is curated to support research, drug development, and formulation activities by presenting key data in a structured format, detailing experimental methodologies, and visualizing important related pathways.

Core Physicochemical Data

Erythromycin A is a macrolide antibiotic with a complex structure that dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of Erythromycin A

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₆₇ NO ₁₃	[1][2][3]
Molecular Weight	733.93 g/mol	[3][4][5]
Appearance	White to off-white crystalline solid	[4]
Melting Point	135-140 °C (hydrated), resolidifies and melts again at 190-193 °C	[5][6][7]
pKa	8.8	[5]
logP (Octanol-Water)	2.54 (at pH 8.0)	[8]

Table 2: Solubility Profile of Erythromycin A

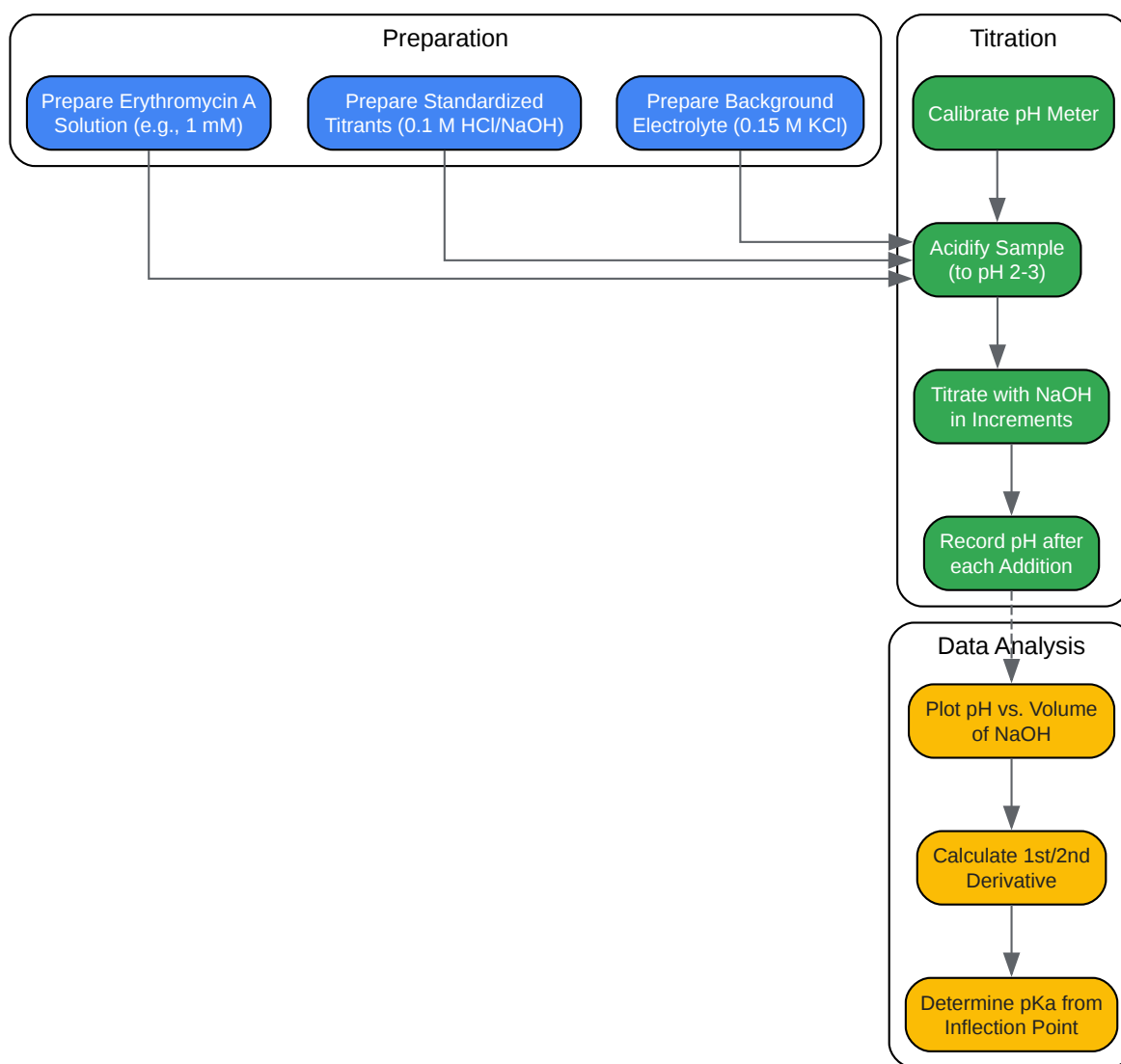
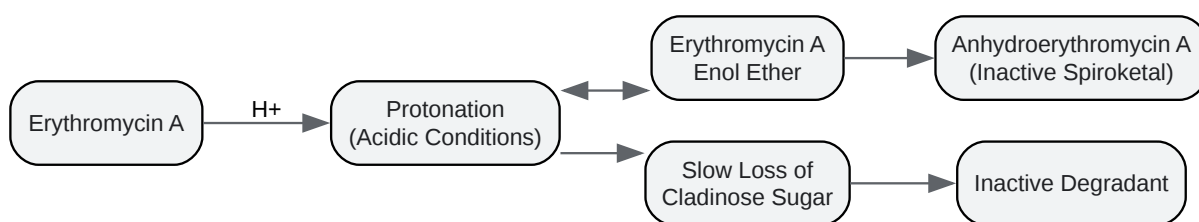
Solvent	Solubility	Reference(s)
Water	~2 mg/mL	[5][9][10]
Ethanol	Soluble (approx. 30 mg/mL)	[11][12]
Methanol	Freely soluble	[9]
Acetone	Freely soluble	[9][10]
Chloroform	Soluble	[9][10]
DMSO	Soluble (approx. 15 mg/mL)	[11][12]
Acetonitrile	Freely soluble	[10]
Ethyl Acetate	Freely soluble	[9]

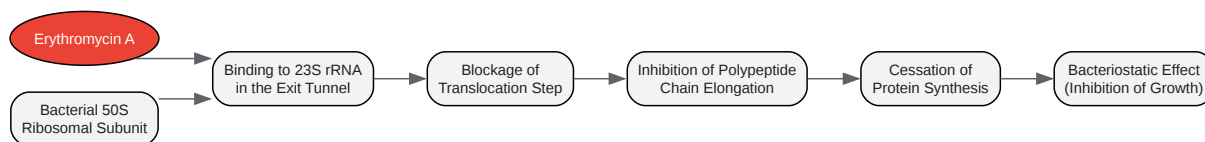
Stability and Degradation

Erythromycin A is known for its instability, particularly in acidic conditions, which is a critical consideration for oral formulation development.

Acidic Degradation: In the presence of acid, erythromycin A undergoes intramolecular cyclization to form inactive degradation products, primarily anhydroerythromycin A.^{[13][14][15]} This degradation is initiated by the protonation of the hydroxyl groups and the ketone on the aglycone ring.^[15] The primary degradation pathway involves the formation of an enol ether and subsequent conversion to anhydroerythromycin A.^{[13][16]} However, more recent studies suggest that both the enol ether and the anhydride are in equilibrium with the parent drug, and the actual inactivation pathway is the slow loss of the cladinose sugar.^{[17][18]}

Other Stress Conditions: Erythromycin A is also susceptible to degradation under basic and oxidative stress conditions, while it exhibits relative stability to thermal and photolytic stress.^[15]





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